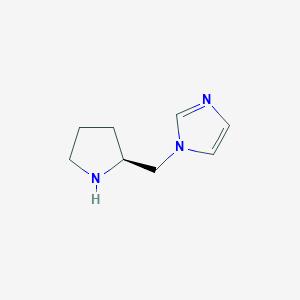

(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole involves several methods, including photoinduced thiol-ene coupling. Notably, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been developed as an organocatalyst for continuous-flow aldol reactions. The functionalized silica is packed into a short stainless steel column, creating a packed-bed microreactor. This approach offers good stereoselectivities, complete conversion efficiencies, and long-term stability of the packing material .

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Compound Libraries

(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole and its derivatives are used in the synthesis of various azoles, demonstrating their utility in the lead-oriented synthesis of compound libraries. These compounds serve as low-molecular-weight, hydrophilic, three-dimensional templates for building block libraries, instrumental in drug discovery and medicinal chemistry (Zhersh et al., 2013).

Enhancing Cellular Uptake of Py-Im Polyamides

A significant application is found in enhancing the cellular uptake and nuclear localization of Pyrrole–imidazole (Py–Im) hairpin polyamides. These are DNA-binding oligomers used in modulating gene expression. Modifications in these compounds, such as the introduction of an aryl group, have shown remarkable enhancement in their biological effects, highlighting their potential as molecular probes or therapeutic agents (Meier et al., 2012).

Application in Antihypertensive Agents

The synthesis of specific derivatives of this compound has led to the discovery of novel antihypertensive agents. This underscores its role in cardiovascular drug research, with methods like the Mitsunobu reaction being key in its synthesis (Prasad et al., 2011).

Agricultural Applications

In agriculture and horticulture, derivatives of this compound are used as plant growth retardants. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This application extends to research in cell division, cell elongation, and plant senescence (Grossmann, 1990).

Anticancer Activity

Certain derivatives of this compound have been evaluated for their anticancer activity. The modification of this compound has led to the development of new molecules that show promising results against various cancer cell lines, illustrating its potential in oncological research (Kumar et al., 2013).

Hepatitis C Virus Inhibition

In the field of virology, specific derivatives have shown potent activity against the Hepatitis C virus. Their structure has been optimized for increased activity and lower toxicity, making them candidates for clinical trials in treating HCV infection (Ivachtchenko et al., 2014).

Scientific Research Applications of this compound

Synthesis and Application in Compound Libraries

This compound and its derivatives are used in the synthesis of various azoles, demonstrating their utility in the lead-oriented synthesis of compound libraries. These compounds serve as low-molecular-weight, hydrophilic, three-dimensional templates for building block libraries, instrumental in drug discovery and medicinal chemistry (Zhersh et al., 2013).

Enhancing Cellular Uptake of Py-Im Polyamides

A significant application is found in enhancing the cellular uptake and nuclear localization of Pyrrole–imidazole (Py–Im) hairpin polyamides. These are DNA-binding oligomers used in modulating gene expression. Modifications in these compounds, such as the introduction of an aryl group, have shown remarkable enhancement in their biological effects, highlighting their potential as molecular probes or therapeutic agents (Meier et al., 2012).

Application in Antihypertensive Agents

The synthesis of specific derivatives of this compound has led to the discovery of novel antihypertensive agents. This underscores its role in cardiovascular drug research, with methods like the Mitsunobu reaction being key in its synthesis (Prasad et al., 2011).

Agricultural Applications

In agriculture and horticulture, derivatives of this compound are used as plant growth retardants. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This application extends to research in cell division, cell elongation, and plant senescence (Grossmann, 1990).

Anticancer Activity

Certain derivatives of this compound have been evaluated for their anticancer activity. The modification of this compound has led to the development of new molecules that show promising results against various cancer cell lines, illustrating its potential in oncological research (Kumar et al., 2013).

Hepatitis C Virus InhibitionIn the field of virology, specific derivatives have shown potent activity against the Hepatitis C virus. Their structure has been optimized for increased activity and lower toxicity, making them candidates for clinical trials in treating HCV infection (Ivachtchenko et al., 2014).

Eigenschaften

IUPAC Name |

1-[[(2S)-pyrrolidin-2-yl]methyl]imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNMFRPPGPXJHP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3283896.png)

![3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3283905.png)